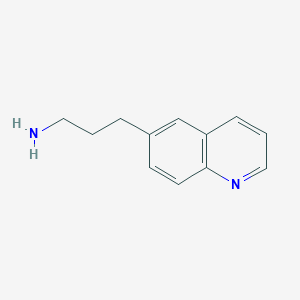
3-(Quinolin-6-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-6-YL)propan-1-amine est un composé organique qui présente un cycle quinoléine lié à un groupe propan-1-amine. Le cycle quinoléine est un composé organique aromatique hétérocyclique avec un atome d'azote en position 1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(Quinolin-6-YL)propan-1-amine implique généralement la réaction de dérivés de la quinoléine avec des précurseurs d'amine appropriés. Une méthode courante est l'amination réductrice de la quinoléine-6-carbaldéhyde avec du 3-aminopropan-1-ol, suivie de réactions de cyclisation et de réduction . Les conditions de réaction impliquent souvent l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des solvants comme l'éthanol ou le tétrahydrofurane.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Des catalyseurs tels que le palladium sur carbone (Pd/C) peuvent être utilisés pour faciliter les étapes d'hydrogénation .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(Quinolin-6-YL)propan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de l'acide quinoléine-6-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le cycle quinoléine en dérivés de la tétrahydroquinoléine.
Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels sur le cycle quinoléine.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants comme l'éthanol ou le tétrahydrofurane.
Substitution : Agents halogénants tels que la N-bromosuccinimide (NBS) ou des agents chlorants tels que le chlorure de thionyle (SOCl2).
Principaux produits formés
Oxydation : Dérivés de l'acide quinoléine-6-carboxylique.
Réduction : Dérivés de la tétrahydroquinoléine.
Substitution : Dérivés halogénés de la quinoléine.
Applications de recherche scientifique
La this compound a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme élément de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son potentiel en tant que ligand dans les dosages biochimiques.
Industrie : Utilisée dans le développement de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, elle peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les voies biologiques. Le cycle quinoléine peut s'intercaler dans l'ADN, affectant les processus de réplication et de transcription . De plus, le groupe amine peut former des liaisons hydrogène avec les sites actifs des enzymes, améliorant l'affinité de liaison .
Applications De Recherche Scientifique
3-(Quinolin-6-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(Quinolin-6-YL)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes . Additionally, the amine group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Structure plus simple avec uniquement le cycle quinoléine.
Quinolin-8-amine : Structure similaire, mais avec un groupe amine en position 8.
Acide quinoléine-6-carboxylique : Contient un groupe acide carboxylique au lieu d'une amine.
Unicité
La 3-(Quinolin-6-YL)propan-1-amine est unique en raison de la présence à la fois du cycle quinoléine et du groupe propan-1-amine, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques et d'interactions biologiques par rapport à ses analogues plus simples .
Propriétés
Numéro CAS |
465529-51-5 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-quinolin-6-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7,13H2 |
Clé InChI |
ONKNKHVCCSYQAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CCCN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



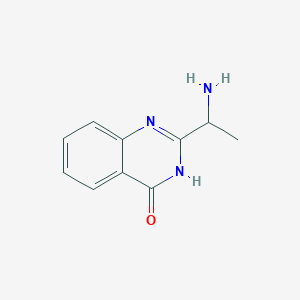
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)



![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
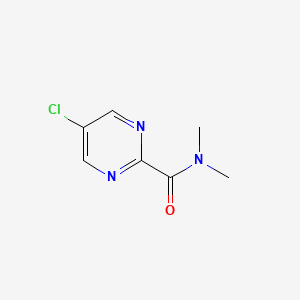
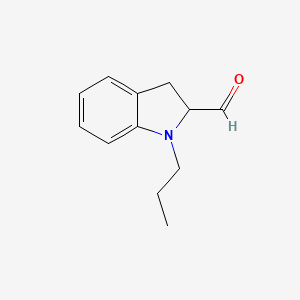
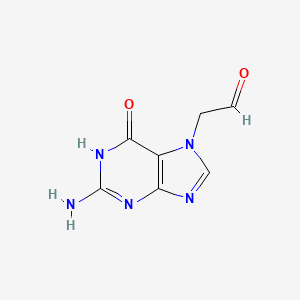
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)


